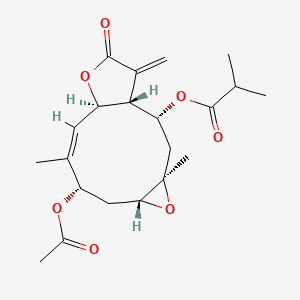

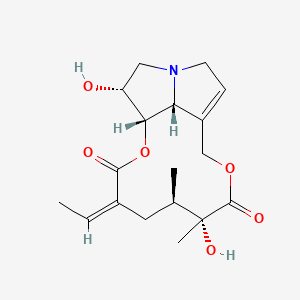

Paederosidic acid methyl ester

作用机制

毛蕊草苷甲酯通过激活脑和脊髓中的ATP敏感性钾通道发挥作用。 这种激活增加了疼痛阈值,从而导致显著的中枢镇痛活性 . 该化合物的作用机制涉及与钾通道结合并增强其活性,从而导致神经元超极化和疼痛信号减少 .

与相似化合物的比较

相似化合物

毛蕊草苷: 另一种从毛蕊草中分离得到的环烯醚萜苷,以其抗炎和镇痛特性而闻名.

茜草苷: 一种存在于多种植物中的环烯醚萜苷,以其抗炎和抗氧化活性而闻名.

毛蕊草苷甲酯: 毛蕊草苷甲酯的衍生物,具有相似的生物活性.

独特性

毛蕊草苷甲酯因其对ATP敏感性钾通道的特定激活而独一无二,这将其与其他环烯醚萜苷区分开来。 这种独特的作用机制使其成为研究疼痛调节和开发新型镇痛疗法的宝贵化合物 .

生化分析

Biochemical Properties

Paederosidic acid methyl ester plays a crucial role in biochemical reactions by activating ATP-sensitive potassium channels. This activation enhances the threshold of pain, exhibiting significant central analgesic activity . The compound interacts with various enzymes and proteins, including potassium channels and possibly nitric oxide synthase, influencing the NO-cGMP-ATP sensitive potassium channel pathway . These interactions are essential for its analgesic effects, particularly in the brain and spinal cord.

Cellular Effects

This compound affects various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s activation of ATP-sensitive potassium channels impacts cell signaling pathways involved in pain perception and analgesia

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with ATP-sensitive potassium channels. By activating these channels, the compound enhances the threshold of pain, providing central analgesic effects . This activation likely involves changes in gene expression and enzyme activity, contributing to its overall analgesic properties. The exact molecular interactions and pathways remain an area of active research.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound exhibits stability under specific storage conditions, such as at -80°C for up to six months . Over time, its analgesic effects may diminish due to degradation or changes in its chemical structure. Long-term studies in vitro and in vivo have shown that the compound maintains its analgesic properties, although its efficacy may vary depending on the experimental conditions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively enhances pain thresholds without significant adverse effects . At higher doses, it may exhibit toxic or adverse effects, including potential impacts on cellular function and metabolism. Threshold effects have been observed, indicating that there is an optimal dosage range for its analgesic properties.

Metabolic Pathways

This compound is involved in metabolic pathways related to the NO-cGMP-ATP sensitive potassium channel pathway . It interacts with enzymes such as nitric oxide synthase, influencing the production of nitric oxide and subsequent activation of potassium channels. These interactions affect metabolic flux and metabolite levels, contributing to its overall biochemical effects.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence its localization and accumulation, affecting its overall efficacy and function. The compound’s distribution within the brain and spinal cord is particularly important for its analgesic properties.

Subcellular Localization

This compound exhibits specific subcellular localization, which is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is essential for its interactions with ATP-sensitive potassium channels and other biomolecules, contributing to its analgesic effects.

准备方法

合成路线和反应条件

毛蕊草苷甲酯通常从毛蕊草的地上部分分离得到。 提取过程包括使用甲醇、乙醇或DMSO等溶剂从植物材料中溶解化合物 . 然后将提取物进行各种色谱技术,包括柱色谱和高效液相色谱(HPLC),以纯化化合物 .

工业生产方法

化学反应分析

反应类型

毛蕊草苷甲酯会发生多种类型的化学反应,包括:

氧化: 这种反应涉及向化合物中添加氧或从化合物中去除氢。

还原: 这种反应涉及向化合物中添加氢或从化合物中去除氧。

取代: 这种反应涉及用另一个官能团取代一个官能团.

常用试剂和条件

氧化: 常用的氧化剂包括高锰酸钾 (KMnO₄) 和三氧化铬 (CrO₃)。

还原: 常用的还原剂包括硼氢化钠 (NaBH₄) 和氢化铝锂 (LiAlH₄)。

主要产物

这些反应形成的主要产物取决于使用的具体条件和试剂。 例如,毛蕊草苷甲酯的氧化会导致羧酸的形成,而还原会导致醇的形成 .

科学研究应用

毛蕊草苷甲酯具有广泛的科学研究应用,包括:

相似化合物的比较

Similar Compounds

Paederoside: Another iridoid glycoside isolated from Paederia scandens, known for its anti-inflammatory and analgesic properties.

Asperuloside: An iridoid glycoside found in various plants, known for its anti-inflammatory and antioxidant activities.

Methyl paederosidate: A derivative of paederosidic acid methyl ester with similar biological activities.

Uniqueness

This compound is unique due to its specific activation of ATP-sensitive potassium channels, which distinguishes it from other iridoid glycosides. This unique mechanism of action makes it a valuable compound for studying pain modulation and developing new analgesic therapies .

属性

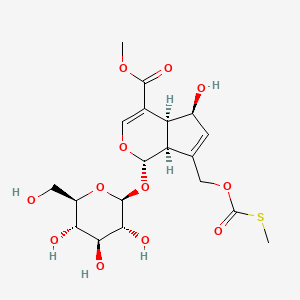

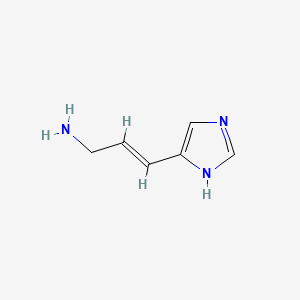

IUPAC Name |

methyl (1S,4aS,5S,7aS)-5-hydroxy-7-(methylsulfanylcarbonyloxymethyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26O12S/c1-27-16(25)8-6-28-17(31-18-15(24)14(23)13(22)10(4-20)30-18)11-7(3-9(21)12(8)11)5-29-19(26)32-2/h3,6,9-15,17-18,20-24H,4-5H2,1-2H3/t9-,10+,11+,12-,13+,14-,15+,17-,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNDNZIPLLDTLQK-DILZHRMZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=COC(C2C1C(C=C2COC(=O)SC)O)OC3C(C(C(C(O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C1=CO[C@H]([C@H]2[C@@H]1[C@H](C=C2COC(=O)SC)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26O12S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122413-01-8 | |

| Record name | Paederosidic acid methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122413018 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Paederosidic Acid Methyl Ester (PAME) and where is it found?

A1: this compound (PAME) is an iridoid glucoside, a type of natural product often found in plants. It is isolated from Paederia scandens, a plant used in traditional Chinese medicine. []

Q2: What are the potential therapeutic benefits of PAME?

A2: Research suggests that PAME exhibits antinociceptive activity, meaning it may help relieve pain. [, ] Additionally, Paederia scandens extracts, in which PAME is a key component, have shown antidiarrheal activity. []

Q3: How does PAME exert its antidiarrheal effect?

A3: Studies indicate that PAME, along with other active components in the n-butanol fraction of Paederia scandens (PSNB), might regulate the PI3K/Akt/NF-κB signaling pathway, contributing to its antidiarrheal effect. [] Network pharmacology analysis further suggests that PAME may interact with targets like EGFR, AKT1, and PIK3CA, which are relevant to this pathway and involved in diarrhea. []

Q4: Are there other iridoid glycosides present in Paederia scandens along with PAME?

A4: Yes, Paederia scandens contains several iridoid glycosides in addition to PAME, including paederosidic acid, paederoside, asperuloside, and deacetyl asperuloside. These compounds have been identified in various studies investigating the plant's chemical constituents. [, , , , ]

Q5: Have there been any studies on the pharmacokinetics of PAME?

A5: Yes, a study investigated the pharmacokinetics of PAME and other iridoid glycosides from Paederia scandens extract in rats after intravenous and oral administration using LC-MS/MS analysis. The bioavailability of PAME was determined to be within the range of those investigated. []

Q6: What analytical techniques are used to identify and quantify PAME?

A6: Several analytical techniques have been employed to characterize and quantify PAME, including:

- HPLC-ESI-MS: This technique is used to separate, identify, and quantify PAME in plant extracts and biological samples. []

- LC-MS/MS: This highly sensitive and selective method allows for the simultaneous determination of PAME and other related iridoid glycosides in complex mixtures like plasma. []

- NMR Spectroscopy: Both 1D and 2D NMR spectroscopic data are crucial for elucidating the chemical structure of PAME and confirming its identity. []

Q7: Has the relationship between the structure of PAME and its activity been studied?

A7: While specific structure-activity relationship (SAR) studies focusing solely on PAME modifications and their impact on activity haven't been extensively reported in the provided abstracts, research indicates that PAME, paederosidic acid, paederoside, and 6′-O-E-feruloylmonotropein show favorable docking energies with EGFR, AKT1, and PIK3CA compared to other chemical constituents in the n-butanol fraction of Paederia scandens. [] This suggests that subtle structural differences within this class of compounds can impact their interaction with potential targets and potentially influence their biological activity. Further research focusing on PAME analogs and their SAR would provide a more comprehensive understanding of the structural features essential for its activity.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(2E)-3,7-dimethylocta-2,6-dienyl]benzene-1,3-diol](/img/structure/B1237200.png)

![[(3R,4R,14R,19S)-19-amino-22-chloro-4-[5-(dimethylamino)-3,4-dihydroxy-6,6-dimethyloxan-2-yl]oxy-23-hydroxy-17-oxo-2,16-dioxapentacyclo[18.2.2.19,13.03,10.04,8]pentacosa-1(23),5,7,9,11,13(25),20(24),21-octaen-14-yl] 7-methoxy-2-methylidene-3-oxo-4H-1,4-benzoxazine-5-carboxylate](/img/structure/B1237204.png)